An In-depth Technical Guide to S-tert-Butyl-L-cysteine Hydrochloride (CAS: 2481-09-6)
An In-depth Technical Guide to S-tert-Butyl-L-cysteine Hydrochloride (CAS: 2481-09-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-tert-Butyl-L-cysteine hydrochloride is a protected derivative of the amino acid L-cysteine, featuring a tert-butyl group attached to the sulfur atom. This modification renders the thiol group unreactive to oxidation and other reactions, making it an invaluable tool in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. The hydrochloride salt form enhances its stability and solubility in aqueous media. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Physicochemical Properties
S-tert-Butyl-L-cysteine hydrochloride is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2481-09-6 | [2] |
| Molecular Formula | C₇H₁₆ClNO₂S | [2] |
| Molecular Weight | 213.73 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 203-204 °C | [2] |
| Solubility | Soluble in water | [1] |
| Canonical SMILES | CC(C)(C)SC--INVALID-LINK--N.Cl | [2] |
| InChI Key | MHBMYFJKEBCMDR-JEDNCBNOSA-N | [2] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance):
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A singlet peak around δ 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group.
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Multiplets in the range of δ 2.8-3.5 ppm for the diastereotopic protons of the β-carbon (CH₂).
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A multiplet around δ 3.8-4.2 ppm for the α-proton (CH).
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Broad signals for the amine and carboxylic acid protons, the positions of which are dependent on the solvent and concentration.
¹³C NMR (Nuclear Magnetic Resonance):
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A signal for the quaternary carbon of the tert-butyl group.
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A signal for the methyl carbons of the tert-butyl group.
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Signals for the α- and β-carbons of the cysteine backbone.
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A signal for the carbonyl carbon of the carboxylic acid group.
FTIR (Fourier-Transform Infrared) Spectroscopy:
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Broad absorption bands in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid and N-H stretching of the ammonium (B1175870) group.
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A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.
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Bands in the 1500-1600 cm⁻¹ region due to N-H bending vibrations.
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C-H stretching and bending vibrations for the tert-butyl and cysteine backbone in the fingerprint region.
Synthesis
The primary method for the synthesis of S-tert-Butyl-L-cysteine is the direct alkylation of L-cysteine with a tert-butylating agent in an acidic medium. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of S-tert-Butyl-L-cysteine
This protocol is a generalized procedure based on common organic synthesis techniques for S-alkylation of cysteine.
Materials:
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L-cysteine
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Strong acid catalyst (e.g., sulfuric acid or trifluoroacetic acid)
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Anhydrous diethyl ether
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Hydrochloric acid (ethanolic solution or gaseous)
Procedure:
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Suspend L-cysteine in a suitable solvent (e.g., dichloromethane (B109758) or a strong acid like trifluoroacetic acid).
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Cool the mixture in an ice bath.
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Slowly add isobutylene gas or tert-butanol to the stirred suspension in the presence of a catalytic amount of a strong acid.
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Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
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Remove the solvent under reduced pressure.
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Dissolve the residue in a minimal amount of water and adjust the pH to near neutral to precipitate the free amino acid.
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Filter the precipitate, wash with cold water, and then with diethyl ether.
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To form the hydrochloride salt, suspend the dried product in a suitable solvent like ethanol (B145695) and add a stoichiometric amount of hydrochloric acid.
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The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.
Caption: Synthetic pathway for S-tert-Butyl-L-cysteine hydrochloride.
Applications in Peptide Synthesis
The primary application of S-tert-Butyl-L-cysteine is as a protected building block, typically as Fmoc-Cys(tBu)-OH, in solid-phase peptide synthesis (SPPS). The tert-butyl group is stable to the basic conditions used for Fmoc deprotection (piperidine) but is readily cleaved under strongly acidic conditions, making it compatible with the standard Fm-oc/tBu orthogonal protection strategy.
Experimental Protocol: Coupling of Fmoc-Cys(tBu)-OH in SPPS
This protocol outlines a standard manual coupling cycle in Fmoc-based SPPS.
Materials:
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Fmoc-protected amino acid-loaded resin
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20% Piperidine (B6355638) in DMF (v/v)
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Fmoc-Cys(tBu)-OH
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Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., DIPEA, 2,4,6-collidine)
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DMF (N,N-Dimethylformamide)
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DCM (Dichloromethane)
Procedure:
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Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
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Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
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Coupling: a. In a separate vial, dissolve Fmoc-Cys(tBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. b. Pre-activate the mixture for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature.
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Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
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Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.
Experimental Protocol: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the S-tert-butyl protecting group.
Materials:
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Peptide-resin
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Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v)
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Ice-cold diethyl ether
-
DCM
Procedure:
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Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: a. Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel. b. Agitate the mixture at room temperature for 2-4 hours.
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Peptide Precipitation: a. Filter the cleavage mixture to separate the resin. b. Collect the filtrate and add it dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
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Isolation and Washing: a. Centrifuge the ether suspension to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid.
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Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
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Purification: The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for solid-phase peptide synthesis using Fmoc-Cys(tBu)-OH.
Biological Activity and Potential Applications
Antioxidant Properties
Potential Role in the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.
Given that S-tert-Butyl-L-cysteine can release a reactive thiol upon deprotection, it is plausible that it could modulate the Keap1-Nrf2 pathway. The released cysteine could contribute to the intracellular cysteine pool, thereby supporting GSH synthesis, or potentially interact directly with the cysteine sensors on Keap1. However, direct experimental evidence for the interaction of S-tert-Butyl-L-cysteine hydrochloride with the Keap1-Nrf2 pathway is currently lacking in the scientific literature.
Caption: Hypothetical mechanism of Keap1-Nrf2 pathway activation by S-tert-Butyl-L-cysteine.
Safety and Handling
S-tert-Butyl-L-cysteine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
S-tert-Butyl-L-cysteine hydrochloride is a crucial reagent for the synthesis of cysteine-containing peptides, offering robust protection of the thiol group that is compatible with the widely used Fmoc/tBu SPPS strategy. Its potential as a pro-drug for delivering cysteine intracellularly suggests possible applications in modulating cellular redox status, potentially through the Keap1-Nrf2 pathway. Further research is warranted to fully elucidate its biological activities and to quantify its antioxidant potential. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this versatile compound in their work.
